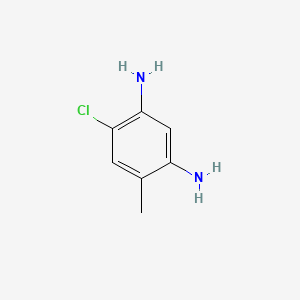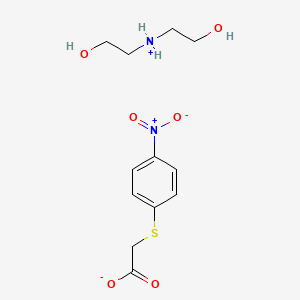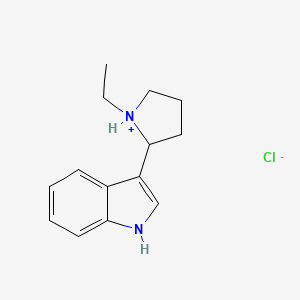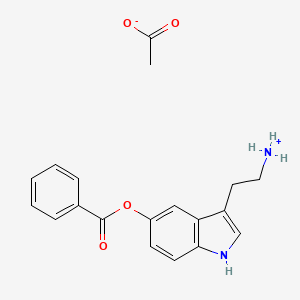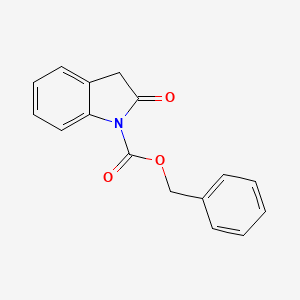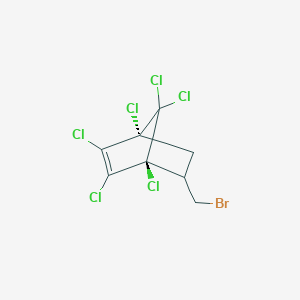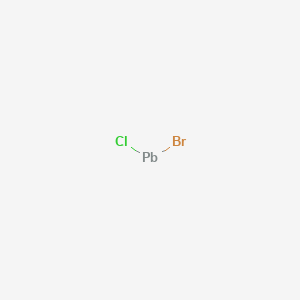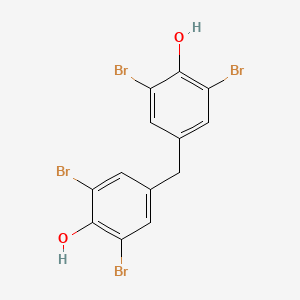
2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with chlorine, ethyl, and methyl groups, and an ethylamine side chain. The presence of chloride and hydrochloride ions further adds to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.
Alkylation: The chlorinated benzimidazole is alkylated with ethyl and methyl groups using alkyl halides in the presence of a base such as potassium carbonate.
Quaternization: The resulting compound is quaternized with N,N-diethylethanamine to form the final product.
Salt Formation: The final step involves the addition of hydrochloric acid to form the chloride and hydrochloride salts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the benzimidazole core, potentially reducing the double bonds and altering the aromaticity.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The chloride and hydrochloride ions can influence the compound’s solubility and bioavailability, enhancing its effectiveness.
類似化合物との比較
Similar Compounds
- 2-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-diethylethanamine
- 2-(5,6-dichloro-3-ethyl-1H-benzimidazol-2-yl)-N,N-diethylethanamine
Uniqueness
The unique combination of chlorine, ethyl, and methyl substitutions on the benzimidazole core, along with the ethylamine side chain and chloride/hydrochloride ions, distinguishes this compound from its analogs
特性
CAS番号 |
32915-71-2 |
|---|---|
分子式 |
C16H27Cl4N3 |
分子量 |
403.2 g/mol |
IUPAC名 |
2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride |
InChI |
InChI=1S/C16H25Cl2N3.2ClH/c1-5-19(6-2)8-9-21-12(4)20(7-3)15-10-13(17)14(18)11-16(15)21;;/h10-12H,5-9H2,1-4H3;2*1H |
InChIキー |
NTUWIXMZHBGOFL-UHFFFAOYSA-N |
正規SMILES |
CC[NH+]1C(N(C2=CC(=C(C=C21)Cl)Cl)CCN(CC)CC)C.Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


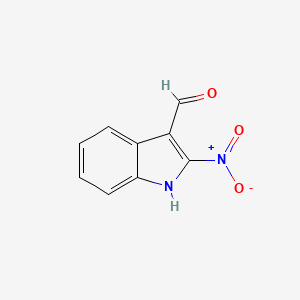
![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
